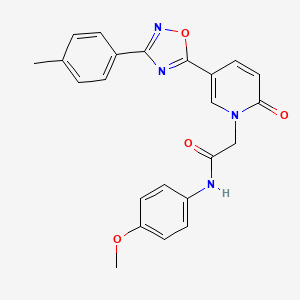
2,3-Dichloro-5-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of 2,3-Dichloro-5-nitrophenol and its derivatives involves various chemical reactions, including nitration and chlorination. For example, nitration of 4,5-dichloro- and 4,5-dichloro-6-nitro-2-methylphenols results in the formation of gem-dinitrocyclohex-3-enones, showcasing the compound's capacity for further chemical modification (Hartshorn et al., 1982). Another practical synthesis approach for related compounds involves hydrolysis under specific conditions to achieve high yields and purity (Ran & Pittman, 1993).
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-5-nitrophenol and its analogs has been determined using techniques such as X-ray diffraction. These studies reveal intricate details about the compound's geometry, including bond lengths and angles, providing insights into its chemical reactivity and interactions (Majerz et al., 1993).
Chemical Reactions and Properties
2,3-Dichloro-5-nitrophenol participates in various chemical reactions, demonstrating its reactivity and potential for creating diverse chemical compounds. Its reaction pathways often involve nitration, reduction, and substitution, which are fundamental in synthesizing complex organic molecules (Schenzle et al., 1999).
Physical Properties Analysis
The physical properties of 2,3-Dichloro-5-nitrophenol, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments. These properties influence its application in various fields of chemistry and environmental science. While specific studies on these properties were not directly found, they are typically investigated using standard laboratory techniques.
Chemical Properties Analysis
The chemical properties of 2,3-Dichloro-5-nitrophenol, including its acidity, basicity, and reactivity with other chemical compounds, play a significant role in its applications in chemical synthesis and environmental degradation processes. The compound's chemical behavior under different conditions helps in predicting its stability and reactivity (Butcher et al., 2007).
科学的研究の応用
Synthesis and Environmental Applications
Synthesis Enhancement : A study by Wang Duo-yu (2012) explored the synthesis of a similar compound, 2,4-dichloro-5-nitrophenol, using chloroform as a substitute solvent. This research focused on improving yield and safety in the synthesis process.
Biodegradation Studies : Research by A. Schenzle et al. (1999) on 2-chloro-5-nitrophenol, a structurally similar compound, provides insights into biodegradation pathways. The study showed how this compound is utilized by Ralstonia eutropha JMP134 as a nitrogen, carbon, and energy source.
Atmospheric Concentration Studies : Stéphane Morville et al. (2006) conducted atmospheric sampling of various phenols and nitrophenols, including derivatives similar to 2,3-dichloro-5-nitrophenol, to understand their spatial and geographical variations.
Chemical Process and Environmental Impact
Chemical Preparation : Qin Xue-kong (2005) researched the preparation of 2,4-dichloro-3-ethyl-6-nitrophenol, another derivative, focusing on achieving high purity and yield.
Environmental Degradation : The study by D. Sreekanth et al. (2009) on the degradation of similar compounds, like 4-chloro-2-nitrophenol, provides valuable insights into the environmental degradation processes of such chemicals.
Environmental Presence and Impact : M. Harrison et al. (2005) reviewed the atmospheric occurrence of nitrophenols, highlighting their environmental impact and sources.
Catalytic and Photolytic Activities
Catalytic Properties : E. Saka et al. (2015) synthesized 2,3-dichlorophenoxy substituted cobalt and iron phthalocyanines to catalyze aerobic oxidation of nitrophenols, demonstrating potential applications in chemical reactions.
Photolytic Studies : The research by Rui Chen et al. (2016) on 2,4-dichloro-6-nitrophenol, a photolytic product of a related compound, investigated its endocrine disruption potency.
Electronic Dynamics in Environmental Context : Sullivan Bailey-Darland et al. (2023) conducted studies on nitrophenols and nitrophenolates to understand their electronic dynamics, which can have implications for environmental applications.
Industrial and Biological Research
Industrial Application Research : R. Ran and C. Pittman (1993) synthesized 2,4-dichloro-3-methyl-6-nitrophenol, focusing on industrial applications and processes.
Molecular Interaction Studies : I. Majerz et al. (1994) explored the structure and IR spectrum of a hydrogen-bonded adduct of a related compound, 2,6-dichloro-4-nitrophenol, providing insights into molecular interactions.
Toxicity and Microbial Degradation Research : Mohammad R. Haghighi Podeh et al. (1995) studied the toxic effects and microbial degradation of nitrophenols in anaerobic systems, relevant for environmental and biological research.
Safety and Hazards
作用機序
Target of Action
The primary targets of 2,3-Dichloro-5-nitrophenol are certain enzymes in bacteria that are capable of degrading this compound . These enzymes, such as the two-component FAD-dependent monooxygenase HnpAB, play a crucial role in the degradation of 2,3-Dichloro-5-nitrophenol .
Mode of Action
2,3-Dichloro-5-nitrophenol interacts with its targets by serving as a substrate for the enzymes involved in its degradation . For instance, HnpAB catalyzes the conversion of 2,3-Dichloro-5-nitrophenol to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone . This interaction results in the breakdown of the compound, thereby reducing its toxicity.
Biochemical Pathways
The degradation of 2,3-Dichloro-5-nitrophenol occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative bacteria . The BT pathway involves the conversion of 2,3-Dichloro-5-nitrophenol to BT via chloro-1,4-benzoquinone, catalyzed by the enzyme HnpAB . Another enzyme, HnpC, catalyzes the ring-cleavage of BT, forming maleylacetate .
Pharmacokinetics
Nitrophenolic compounds, in general, are known to have high gi absorption and can permeate the blood-brain barrier . . More research is needed to fully understand the ADME properties of 2,3-Dichloro-5-nitrophenol and their impact on bioavailability.
Result of Action
The result of the action of 2,3-Dichloro-5-nitrophenol is its degradation into less toxic compounds. This degradation process is beneficial for the environment as it reduces the toxicity of the compound . The degradation products, such as BT and maleylacetate, are less harmful and can be further metabolized by the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dichloro-5-nitrophenol. For instance, sunlight can promote the formation of nitrophenolic compounds in waters containing nitrite and natural organic matter . Additionally, the presence of certain bacteria capable of degrading 2,3-Dichloro-5-nitrophenol can influence its action and efficacy
特性
IUPAC Name |
2,3-dichloro-5-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPYWSMHAVVJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-nitrophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2484912.png)
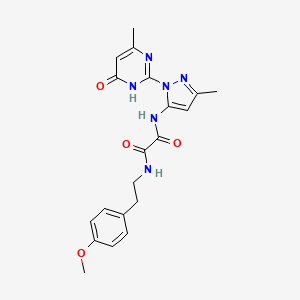
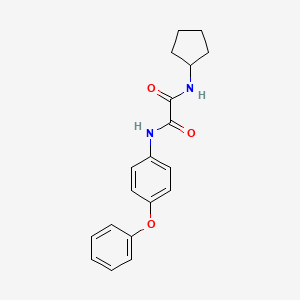
![N-(2-Methyl-1,3-benzoxazol-6-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2484919.png)

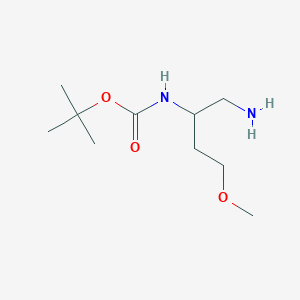
![1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2484922.png)
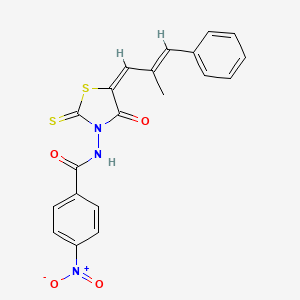
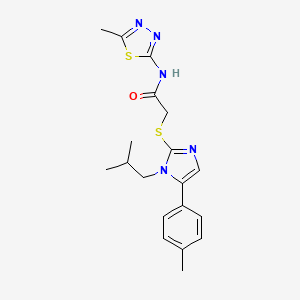
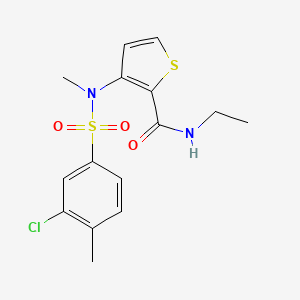

![(E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2484927.png)
![N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2484929.png)
